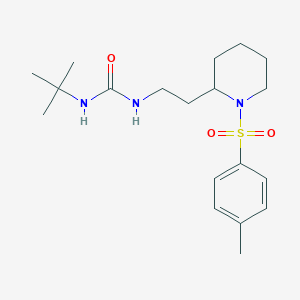

1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3S/c1-15-8-10-17(11-9-15)26(24,25)22-14-6-5-7-16(22)12-13-20-18(23)21-19(2,3)4/h8-11,16H,5-7,12-14H2,1-4H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVTSPSAHHMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable piperidine derivative. The tosyl group (p-toluenesulfonyl) is often introduced to protect the piperidine nitrogen during the reaction. The reaction conditions usually involve:

- Solvent: Common solvents include dichloromethane or tetrahydrofuran.

- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

- Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme inhibitors or receptor ligands.

Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

Industry: Use in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action for 1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The target compound’s molecular weight (~404.5) is lower than compound 9i (614.7) but higher than ’s thiopyran analog (389.6). The tosyl group contributes significantly to its mass.

- Substituent Effects: The tosyl group in the target compound introduces a polar sulfonyl moiety, which may improve aqueous solubility compared to the sulfur-containing thiopyran in . Halogenation (e.g., fluorine in compound 9i, chlorine in compound 3) is associated with increased lipophilicity and target affinity in anti-inflammatory and analgesic agents .

Enzyme Inhibition Potential

Analgesic and Anti-inflammatory Activity

- Compound 3 (): Demonstrates analgesic effects attributed to its chloro-fluorophenoxy and methoxypyridinyl substituents. The target compound’s tosylpiperidine group may confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced CYP450 metabolism .

Biological Activity

1-(Tert-butyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, a synthetic organic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tert-butyl group and a tosylpiperidine moiety, which contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 306.41 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological targets and potential therapeutic effects.

The compound's mechanism of action involves interaction with specific receptors and enzymes, modulating various biological pathways. The presence of the tosyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Research conducted on cancer cell lines demonstrated significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction via caspase activation |

| A549 | 20.2 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. In vitro studies indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced efficacy when used alongside doxorubicin, leading to improved survival rates in treated mice compared to controls .

Case Study 2: Neuroprotection in Alzheimer's Models

Another investigation focused on the neuroprotective properties of the compound in a transgenic mouse model of Alzheimer's disease. The treatment resulted in decreased amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.